molecular formula C22H34O2 B14160121 Abietyl acetate CAS No. 54200-50-9

Abietyl acetate

Cat. No.: B14160121
CAS No.: 54200-50-9
M. Wt: 330.5 g/mol
InChI Key: JVRVYQYYINXFCM-MYGLTJDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abietyl acetate (systematic name: 1-Phenanthrenemethanol, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, 1-acetate) is a diterpenoid derivative synthesized via the acetylation of abietyl alcohol, a resin acid component derived from pine rosin . It is structurally characterized by a hydrogenated phenanthrene backbone with methyl and isopropyl substituents, esterified with an acetyl group. This compound is notable for its applications in adhesives, polymer additives, and pharmaceutical research, particularly as a precursor in the synthesis of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) inhibitors for cancer therapy .

Properties

CAS No.

54200-50-9

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methyl acetate

InChI

InChI=1S/C22H34O2/c1-15(2)17-7-9-19-18(13-17)8-10-20-21(4,14-24-16(3)23)11-6-12-22(19,20)5/h8,13,15,19-20H,6-7,9-12,14H2,1-5H3/t19-,20-,21-,22+/m0/s1

InChI Key

JVRVYQYYINXFCM-MYGLTJDJSA-N

Isomeric SMILES

CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)COC(=O)C

Canonical SMILES

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)COC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Abietyl acetate can be synthesized through the esterification of abietic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound often involves the use of rosin as a starting material. Rosin is treated with acetic anhydride in the presence of a catalyst to produce this compound. The reaction mixture is then purified through distillation to obtain the final product .

Mechanism of Action

The mechanism of action of abietyl acetate involves its interaction with various molecular targets and pathways. In biological systems, this compound can modulate the activity of enzymes and receptors, leading to its observed biological effects. For example, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis through the generation of reactive oxygen species .

Comparison with Similar Compounds

Vinyl Acetate

  • Structure: Monomer (CH₃COOCH=CH₂).
  • Applications : Polymerized to form polyvinyl acetate (PVA), used in adhesives, paints, and textiles .
  • It lacks the complex diterpenoid backbone, resulting in lower thermal stability but higher reactivity in polymerization.

Ethyl Acetate

  • Structure : Simple ester (CH₃COOCH₂CH₃).
  • Applications : Widely used as a solvent in pharmaceuticals, food flavoring, and extraction processes .
  • Key Differences : Ethyl acetate is volatile and polar, making it unsuitable for high-temperature applications. Abietyl acetate’s bulky structure provides enhanced stability in polymer matrices (e.g., as a plasticizer) .

Hydroabietyl Acrylate

  • Structure : Acrylate ester of hydrogenated abietyl alcohol.
  • Applications : Serves as an internal plasticizer in polymers, with a glass transition temperature (Tg) of -28.92°C .
  • Key Differences : The acrylate group enables radical polymerization, unlike this compound. Both compounds share a hydrogenated abietyl backbone but differ in functional group reactivity.

Benzyl Acetate

  • Structure : Aromatic ester (CH₃COOCH₂C₆H₅).
  • Applications : Fragrance ingredient, solvent in cosmetics .
  • Key Differences : Benzyl acetate’s aromatic ring provides distinct olfactory properties, whereas this compound’s applications are industrial or medicinal.

Cedryl Acetate

  • Structure : Ester of cedrol (a sesquiterpene alcohol).
  • Key Differences: Cedryl acetate’s sesquiterpene structure is smaller and less rigid compared to this compound’s diterpenoid system.

Pharmaceutical Relevance

This compound derivatives, such as adamantane-conjugated analogs, exhibit potent inhibition of TDP1 (IC₅₀ in micromolar range), enhancing the efficacy of DNA-damaging anticancer drugs. Molecular docking studies suggest interactions with Ser463 and hydrophobic residues in TDP1’s active site .

Polymer Science

In adhesives, this compound improves viscosity retention and environmental compatibility. For example, formulations with SBS elastomers and terpene resins achieve fast drying and low toxicity .

Data Table: Comparative Analysis of Acetates

Compound Molecular Formula Key Applications Thermal Stability Bioactivity
This compound C₂₂H₃₂O₂ Adhesives, TDP1 inhibitors High Anticancer adjuvants
Vinyl Acetate C₄H₆O₂ PVA production Moderate None
Ethyl Acetate C₄H₈O₂ Solvent, flavoring Low None
Hydroabietyl Acrylate C₂₃H₃₂O₂ Polymer plasticizer Moderate None
Benzyl Acetate C₉H₁₀O₂ Fragrances Low None

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.